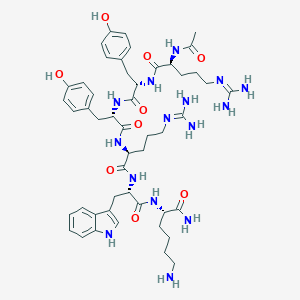
Ac-RYYRWK-NH2
Vue d'ensemble
Description
Ac-RYYRWK-NH2 is described as a potent partial agonist at the nociceptin/orphanin FQ receptor, with no affinity for µ-, κ-, or δ-opioid receptors. It has been characterized as selective for the nociceptin receptor, with radiolabeled [3H]this compound used in receptor-binding experiments to explore pharmacology and receptor-ligand interaction of the nociceptin receptor (Thomsen et al., 2000).
Synthesis Analysis
Synthesis and characterization of novel cyclic analogues of this compound were conducted, though these structures showed much less activity compared to the original hexapeptide. This highlights the specificity and potency of this compound's structure in its biological activity (Thomsen et al., 2000).
Molecular Structure Analysis
No direct studies detailing the molecular structure analysis of this compound were found in the provided papers. The focus remains on the pharmacological characterization and receptor interactions.
Chemical Reactions and Properties
This compound's chemical reactivity and interaction with receptors, particularly its selectivity and partial agonist behavior at the nociceptin/orphanin FQ peptide (NOP) receptor, are well documented. It displaces [3H]N/OFQ similarly to N/OFQ in vitro, indicating its competitive binding and functional selectivity (Kapusta et al., 2005).
Physical Properties Analysis
The physical properties, such as binding affinity and selectivity of this compound, have been extensively studied, showing high levels of receptor binding in key brain regions, which correlates with its pharmacological effects. These studies utilized radiolabeled [3H]this compound to map its distribution and interaction within rat brain sections, revealing insights into its selective receptor targeting (Thomsen et al., 2000).
Chemical Properties Analysis
The chemical properties analysis primarily focuses on this compound's interaction with the nociceptin/orphanin FQ receptor, illustrating its unique pharmacology and potential for therapeutic application without engaging opioid receptors. This specificity underlines its chemical properties in mediating biological responses through receptor engagement (Thomsen et al., 2000).
Applications De Recherche Scientifique
Agoniste du récepteur de la nociceptine/Orphanin FQ
Ac-RYYRWK-NH2 a été décrit comme un puissant agoniste partiel au niveau du récepteur de la nociceptine (NC)/Orphanin FQ . Ce récepteur est impliqué dans la douleur et l'analgésie, et le peptide n'a aucune affinité pour les récepteurs μ-, κ- ou δ-opioïdes . Cela en fait un outil précieux pour étudier le récepteur de la nociceptine et son rôle dans la modulation de la douleur.
Radioligand pour les expériences de liaison aux récepteurs
This compound a été marqué au radioisotope et caractérisé dans des expériences de liaison aux récepteurs . L'utilisation de peptides radiomarqués permet d'étudier les interactions récepteur-ligand, ce qui peut fournir des informations précieuses sur la fonction et la pharmacologie des récepteurs .
Développement de nouveaux analogues
La structure d'this compound a été utilisée comme base pour la synthèse de nouveaux analogues . Ces analogues ont été modifiés au niveau du N-terminal avec des acides 1-[(méthoxyphosphono)méthylamino]cycloalcanecarboxyliques . Le développement de ces analogues peut mener à la découverte de nouveaux médicaments ayant des propriétés pharmacologiques améliorées.
Étude des récepteurs couplés aux protéines G
Le récepteur de la nociceptine, que this compound cible, est un récepteur couplé aux protéines G . Par conséquent, ce peptide peut être utilisé pour étudier la fonction et la régulation de ces importants récepteurs cellulaires .
Développement potentiel de médicaments antiparkinsoniens
Des données récentes indiquent que les antagonistes NOP sont dignes d'être développés comme médicaments antiparkinsoniens innovants . Comme this compound est un puissant agoniste partiel au niveau du récepteur NOP, il pourrait potentiellement être utilisé dans le développement de nouveaux traitements pour la maladie de Parkinson
Mécanisme D'action
Target of Action
Ac-RYYRWK-NH2 is a potent and selective partial agonist for the nociceptin receptor (NOP) . The NOP receptor, also known as the orphanin FQ receptor, is a G protein-coupled receptor involved in pain and anxiety responses .
Mode of Action
This compound interacts with the NOP receptor as a partial agonist The compound has a high affinity for the NOP receptor, with a Ki value of 0.71 nM .
Biochemical Pathways
The NOP receptor is part of the opioid receptor family, which is involved in various physiological processes including pain regulation, mood, and food intake . As a partial agonist of the NOP receptor, this compound can modulate these processes.
Result of Action
Upon binding to the NOP receptor, this compound triggers a response that can modulate physiological processes such as pain regulation and food intake . .
Analyse Biochimique
Biochemical Properties
Ac-RYYRWK-NH2 interacts with the NOP receptor, displaying a high affinity for it . It binds to rat cortical membranes ORL1 with a Kd of 0.071 nM . The peptide displaces [3H]N/OFQ, and similar to N/OFQ, it inhibits forskolin-induced cAMP formation .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the NOP receptor. It has been shown to produce a selective water diuresis without marked cardiovascular or behavioral effects in conscious rats . The peptide’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism, all of which are mediated through the NOP receptor .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the NOP receptor. It behaves as a partial agonist, inhibiting electrically induced contractions with submaximal efficacy compared with N/OFQ . The peptide blocks the responses to N/OFQ, with ZP120, a structure-inducing probe (SIP) conjugated version of this compound, being approximately 50-fold more potent .
Temporal Effects in Laboratory Settings
It has been noted that the renal responses to ZP120, a SIP-modified version of this compound, were of greater magnitude and duration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Dose-response studies in rats have shown that at doses that produced a sodium-potassium-sparing aquaresis, this compound elicited a mild vasodilatory response without reflex tachycardia .
Metabolic Pathways
It is known that the peptide interacts with the NOP receptor, which is a G-protein coupled receptor . This suggests that it may be involved in G-protein mediated signaling pathways.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H69N15O9/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57)/t36-,37-,38-,39-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROQVQIJRORFAZ-SKGSPYGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69N15O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1012.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






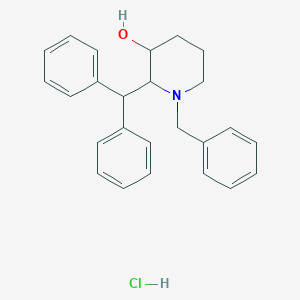
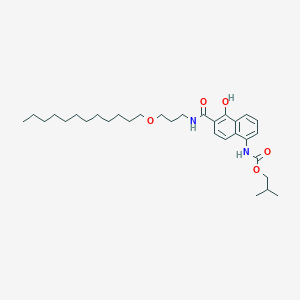
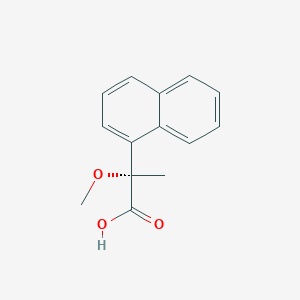
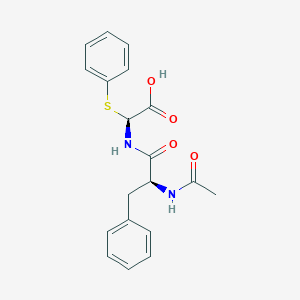
![2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol](/img/structure/B13068.png)
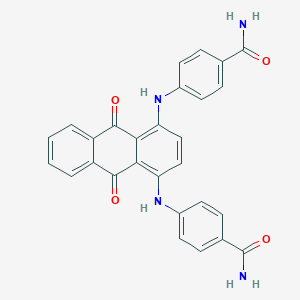
![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)

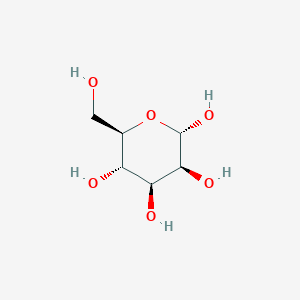

![2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-](/img/structure/B13097.png)